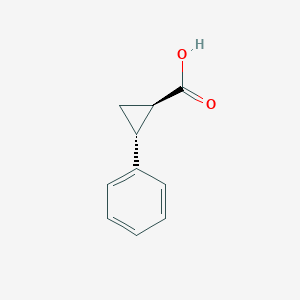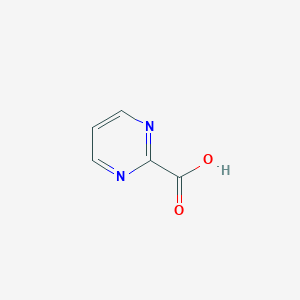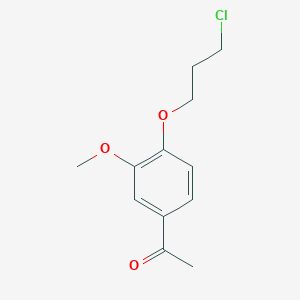
Acide trans-2-phénylcyclopropanecarboxylique
Vue d'ensemble
Description
Trans-2-Phenylcyclopropanecarboxylic acid is a member of benzenes . It has a molecular formula of C10H10O2 and a molecular weight of 162.18 g/mol . The IUPAC name for this compound is (1R,2R)-2-phenylcyclopropane-1-carboxylic acid .
Synthesis Analysis
An efficient synthesis of cyclopropanecarboxylic acids, including trans-2-Phenylcyclopropanecarboxylic acid, has been reported using copper chromite spinel nanoparticles and basic ionic liquid . The synthesis starts with trans-cinnamic acid .Molecular Structure Analysis
The molecular structure of trans-2-Phenylcyclopropanecarboxylic acid can be represented by the SMILES notationC1C@HO)C2=CC=CC=C2 . This compound has two defined stereocenters . Chemical Reactions Analysis
While specific chemical reactions involving trans-2-Phenylcyclopropanecarboxylic acid are not detailed in the search results, it’s known that this compound can be used as an intermediate in various organic synthesis reactions .Physical And Chemical Properties Analysis
Trans-2-Phenylcyclopropanecarboxylic acid has a density of 1.3±0.1 g/cm³ . Its boiling point is 317.1±31.0 °C at 760 mmHg . The compound has a molar refractivity of 44.4±0.3 cm³ . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .Applications De Recherche Scientifique
Synthèse organique
“Acide trans-2-phénylcyclopropanecarboxylique” est souvent utilisé comme intermédiaire en synthèse organique . C’est un composé polyvalent qui peut être utilisé pour produire une variété d’autres produits chimiques, y compris des produits pharmaceutiques et des matériaux pour des applications industrielles .
Ligands chiraux
Le composé a été utilisé dans la synthèse de ligands d’amide substitués bidentés C2 symétriques chiraux . Ces ligands se sont avérés efficaces dans plusieurs transformations asymétriques .
Science des matériaux
Dans le domaine de la science des matériaux, “this compound” peut être utilisé dans la synthèse de nouveaux matériaux. Sa structure unique peut contribuer aux propriétés des matériaux résultants .
Chromatographie
Le composé peut également être utilisé en chromatographie, une méthode utilisée pour séparer les mélanges. Ses propriétés uniques peuvent aider à la séparation des mélanges complexes .
Recherche pharmaceutique
“this compound” peut être utilisé dans le développement de nouveaux médicaments. Sa structure peut être modifiée pour produire des composés ayant des effets thérapeutiques potentiels .
Recherche biochimique
En recherche biochimique, “this compound” peut être utilisé comme bloc de construction pour synthétiser des molécules plus complexes. Cela peut aider à comprendre les processus biologiques au niveau moléculaire .
Mécanisme D'action
Trans-2-Phenylcyclopropanecarboxylic acid exerts its biochemical and physiological effects by binding to and inhibiting the enzymes COX-2, 5-LOX, and AChE. trans-2-Phenylcyclopropanecarboxylic acid binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition of enzyme activity results in decreased production of pro-inflammatory mediators, leukotrienes, and acetylcholine, respectively.
Biochemical and Physiological Effects
trans-2-Phenylcyclopropanecarboxylic acid has been found to have a variety of biochemical and physiological effects on the human body. trans-2-Phenylcyclopropanecarboxylic acid has been found to inhibit the production of pro-inflammatory mediators, leukotrienes, and acetylcholine, which can result in decreased inflammation, decreased airway constriction, and improved cognitive function, respectively. In addition, trans-2-Phenylcyclopropanecarboxylic acid has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. trans-2-Phenylcyclopropanecarboxylic acid has also been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators. Finally, trans-2-Phenylcyclopropanecarboxylic acid has been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter.
Avantages Et Limitations Des Expériences En Laboratoire
The use of trans-2-Phenylcyclopropanecarboxylic acid in laboratory experiments has a number of advantages and limitations. One advantage is that trans-2-Phenylcyclopropanecarboxylic acid is a relatively inexpensive compound, making it an attractive option for use in laboratory experiments. In addition, trans-2-Phenylcyclopropanecarboxylic acid has a wide range of applications, making it a versatile compound for use in laboratory experiments.
However, there are some limitations to the use of trans-2-Phenylcyclopropanecarboxylic acid in laboratory experiments. trans-2-Phenylcyclopropanecarboxylic acid is a relatively unstable compound, and its instability can lead to degradation of the compound during the course of an experiment. In addition, trans-2-Phenylcyclopropanecarboxylic acid is a highly reactive compound, which can lead to unwanted side reactions during the course of an experiment.
Orientations Futures
The potential applications of trans-2-Phenylcyclopropanecarboxylic acid are numerous, and there are a number of future directions for research into the compound. One potential direction is the development of new methods for synthesizing trans-2-Phenylcyclopropanecarboxylic acid that are more efficient and yield higher yields. In addition, further research into the biochemical and physiological effects of trans-2-Phenylcyclopropanecarboxylic acid could lead to the development of new therapeutic agents for treating
Safety and Hazards
Trans-2-Phenylcyclopropanecarboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing .
Propriétés
IUPAC Name |
(1R,2R)-2-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRJBFJBDEPW-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272871 | |
| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939-90-2, 3471-10-1 | |
| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylcyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 939-90-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-phenylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-2-phenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, TRANS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJY6BGY81V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1R-TRANS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7696C9G4PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B30506.png)
![4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B30508.png)


![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)








